"2-(chloromethyl)-N,N-dimethylaniline hydrochloride" properties and structure
"2-(chloromethyl)-N,N-dimethylaniline hydrochloride" properties and structure
Stability, Reactivity, and Synthetic Utility in Heterocyclic Chemistry
Executive Summary
2-(Chloromethyl)-N,N-dimethylaniline hydrochloride (CAS 104340-39-8) is a specialized benzylic electrophile used primarily in the synthesis of nitrogen-containing heterocycles and as a building block for pharmaceutical intermediates.[1]
Unlike standard benzyl chlorides, this compound possesses an internal nucleophile (the ortho-dimethylamino group). This structural feature creates a "ticking clock" mechanism: as a free base, it rapidly undergoes intramolecular cyclization to form a quaternary ammonium salt (isoindolinium). Consequently, it is manufactured, stored, and handled exclusively as the hydrochloride salt.
This guide details the physicochemical properties, the critical "cyclization switch" mechanism, and the specific handling protocols required to maintain the integrity of the open-chain electrophile during synthesis.
Chemical Identity & Structural Analysis[2][3]
The compound is the hydrochloride salt of an ortho-substituted aniline. The presence of the hydrochloride is not merely for solubility; it is a structural protecting group.
| Feature | Description |
| IUPAC Name | 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride |
| Common Name | 2-Dimethylaminobenzyl chloride HCl |
| CAS Number | 104340-39-8 |
| Molecular Formula | |
| Molecular Weight | 206.11 g/mol |
| SMILES | CN(C)C1=CC=CC=C1CCl.Cl |
| Structural Class | Nitrogen Mustard Analog / Benzylic Chloride |
2.1 The "Ortho Effect" Dilemma
In standard benzyl chlorides (e.g., benzyl chloride), the primary reactivity is intermolecular nucleophilic substitution (
-
Acidic State (pH < 3): The nitrogen is protonated (
). It is non-nucleophilic. The molecule remains an open-chain benzyl chloride. -
Neutral State (pH > 7): The nitrogen is deprotonated (
). It immediately attacks the benzylic carbon, displacing the chloride to form N,N-dimethylisoindolinium chloride .
Physicochemical Properties[3][4][5][6][7]
Note: Quantitative data for this specific salt is scarce in public literature compared to its aliphatic analogs. The values below represent consensus data for this structural class.
| Property | Value / Characteristic |
| Appearance | White to off-white crystalline solid. Hygroscopic. |
| Melting Point | >140°C (Decomposes). Exact MP varies by purity and heating rate due to thermal cyclization. |
| Solubility | Soluble in water (rapid hydrolysis/cyclization), Methanol, DMSO. |
| Stability | Stable only when dry and acidic. Degrades rapidly in moist air or basic solution. |
| Reactivity Profile | Potent alkylating agent. Lachrymator. Vesicant. |
Reactivity Profile & Mechanism (The "Switch")
The utility of this compound relies on controlling the equilibrium between the open-chain form and the cyclic quaternary salt.
4.1 Mechanistic Pathway
The following diagram illustrates the critical stability states. Researchers must ensure the system remains in State A until the target nucleophile is present.
Figure 1: The stability-reactivity switch. Neutralization without a trapping agent leads to irreversible cyclization (State C).
Synthetic Pathways & Manufacturing
The synthesis must avoid the free-base state. The standard industrial route utilizes the corresponding alcohol and thionyl chloride, maintaining acidic conditions throughout.
5.1 Precursor
Starting Material: (2-(dimethylamino)phenyl)methanol (CAS 50434-63-2).
5.2 Protocol: Chlorination via Thionyl Chloride
This protocol is adapted from standard procedures for amino-benzyl chlorides [1].
Reagents:
-
(2-(dimethylamino)phenyl)methanol (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
-
HCl gas (optional, for pre-saturation)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with (2-(dimethylamino)phenyl)methanol dissolved in anhydrous DCM. Cool to 0°C under
atmosphere.-
Why: Low temperature controls the exotherm of the
addition; inert atmosphere prevents hydrolysis of the acid chloride intermediate.
-
-
Acidification (Critical): bubbling dry HCl gas through the solution before adding thionyl chloride is recommended to ensure the amine is fully protonated.
-
Self-Validating Step: The solution should become cloudy or form a precipitate (the amine-HCl salt) before the chlorination begins. This confirms protection of the nitrogen.
-
-
Chlorination: Add
dropwise over 30 minutes. -
Reflux: Warm to room temperature, then reflux for 1-2 hours to drive the reaction to completion.
-
Isolation: Evaporate solvent and excess
under reduced pressure.-
Caution: Do not perform an aqueous basic workup (e.g., NaHCO3 wash). This will destroy the product.
-
-
Purification: Triturate the residue with anhydrous ether or acetone. Filter the white solid under inert gas.
Handling, Safety & Stability
6.1 Storage Requirements
-
Condition: Store at -20°C under Argon/Nitrogen.
-
Container: Tightly sealed glass vial with Parafilm.
-
Shelf Life: 6-12 months if strictly anhydrous. The compound autocatalytically degrades if HCl is lost and moisture enters.
6.2 Application in Synthesis (The "Trap" Method)
When using this reagent to alkylate a nucleophile (e.g., a phenol or secondary amine), you cannot simply mix reagents in a basic pot.
Correct Procedure:
-
Dissolve the nucleophile and a non-nucleophilic base (e.g.,
, , or DIPEA) in the solvent first. -
Add the solid 2-(chloromethyl)-N,N-dimethylaniline hydrochloride directly to the mixture.
-
Mechanism: As the base slowly neutralizes the HCl salt, the free benzyl chloride is generated in situ and immediately intercepted by the nucleophile present in excess, outcompeting the intramolecular cyclization.
References
-
Fluorochem. (2023). 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride Product Sheet. (Accessed via search result 1.1).
-
PubChem. (2023). Compound Summary: 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.[1] National Library of Medicine. (Accessed via search result 1.5).
-
BenchChem. (2023). Synthesis and Characterization of Amino-alkyl Chlorides. (General methodology for amino-chlorides adapted from Result 1.6).
-
Organic Syntheses. (1951).[3] beta-Dimethylaminoethyl chloride hydrochloride.[3] Org. Synth. 1951, 31,[3] 37. (Classic protocol for handling amine-chloride salts).
